molecular formula C11H18N2 B13775078 2,3-Dimethyl-5-(pentan-3-yl)pyrazine CAS No. 75492-05-6

2,3-Dimethyl-5-(pentan-3-yl)pyrazine

Cat. No.: B13775078
CAS No.: 75492-05-6
M. Wt: 178.27 g/mol
InChI Key: HONJRKJERIOOIX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(pentan-3-yl)pyrazine is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agriculture, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyrazine with a suitable alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate, can yield the desired compound. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(pentan-3-yl)pyrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrazine derivatives with hydrogenated positions.

    Substitution: Functionalized pyrazine derivatives with various substituents.

Scientific Research Applications

2,3-Dimethyl-5-(pentan-3-yl)pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma and taste.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its capacity to scavenge free radicals and prevent oxidative damage. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: Lacks the pentan-3-yl substituent, resulting in different chemical properties and applications.

    2,5-Dimethylpyrazine: Has methyl groups at different positions, leading to variations in reactivity and biological activities.

    2,3-Dimethyl-5-ethylpyrazine:

Uniqueness

2,3-Dimethyl-5-(pentan-3-yl)pyrazine is unique due to its specific substituent pattern, which imparts distinct chemical properties and potential applications. Its combination of methyl and pentan-3-yl groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

75492-05-6

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2,3-dimethyl-5-pentan-3-ylpyrazine

InChI

InChI=1S/C11H18N2/c1-5-10(6-2)11-7-12-8(3)9(4)13-11/h7,10H,5-6H2,1-4H3

InChI Key

HONJRKJERIOOIX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CN=C(C(=N1)C)C

Origin of Product

United States

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